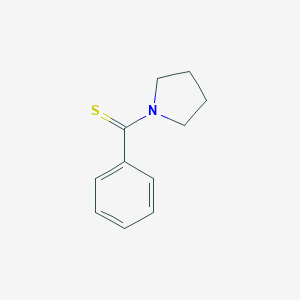

1-Benzothioylpyrrolidine

Description

1-Benzothioylpyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a benzothiophene moiety via a thioester linkage. Its molecular structure (as per ) includes a cycloheptyl bridge connecting the benzothiophene and pyrrolidine groups, resulting in the IUPAC name 1-[1-(1-Benzothien-2-yl)cycloheptyl]pyrrolidine. The compound’s molecular formula is C₁₈H₂₁NS, with an average mass of 283.43 g/mol . Its structural complexity distinguishes it from simpler pyrrolidine derivatives, particularly in terms of steric bulk and electronic properties due to the fused aromatic-thiophene system.

Properties

CAS No. |

15563-45-8 |

|---|---|

Molecular Formula |

C11H13NS |

Molecular Weight |

191.29 g/mol |

IUPAC Name |

phenyl(pyrrolidin-1-yl)methanethione |

InChI |

InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

InChI Key |

RTZUSCLEISSKNQ-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2 |

Canonical SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2 |

solubility |

28.7 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 1-Benzothioylpyrrolidine against analogous pyrrolidine derivatives, focusing on molecular features, synthetic accessibility, and biological relevance.

1-Benzoylpyrrolidine

- Structure : Substitutes the benzothiophene-thioester group with a benzoyl (phenyl-carbonyl) moiety.

- Molecular Formula: C₁₁H₁₃NO (Average mass: 175.23 g/mol) .

- Key Differences :

- Electronic Effects : The carbonyl group in 1-Benzoylpyrrolidine is electron-withdrawing, whereas the thioester in this compound offers weaker electron withdrawal but enhanced lipophilicity .

- Synthetic Complexity : 1-Benzoylpyrrolidine is synthetically simpler due to the absence of a cycloheptyl bridge and benzothiophene fusion .

1-Acyl-2-Benzylpyrrolidines (e.g., Dual Orexin Receptor Antagonists)

- Structure : Features an acyl group at the 1-position and a benzyl substituent at the 2-position of the pyrrolidine ring (e.g., compound 11 in ).

- Molecular Data: Example: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone Formula: C₂₆H₂₆N₄O₃ (Mass: 418.21 g/mol) .

- Biological Relevance :

- Demonstrates potent dual orexin receptor antagonism (IC₅₀ < 100 nM) due to the synergistic effects of the acyl and benzyl groups on receptor binding .

- Compared to this compound, these compounds prioritize aromatic stacking interactions (pyrimidine/pyridine) over sulfur-mediated hydrophobic interactions .

1-Benzyl-3-Substituted Pyrrolidines

- Examples: 1-Benzyl-3-(methylamino)pyrrolidine (Mass: ~204.28 g/mol) . 1-Benzyl-3-pyrrolidone (Mass: 175.23 g/mol) .

- Amino Substitutions: Amino groups (e.g., methylamino) at the 3-position improve water solubility and enable further functionalization .

Comparative Data Table

*Example compound from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.